molecular formula C14H18N4O2 B7353833 2-(furan-2-yl)-N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]acetamide

2-(furan-2-yl)-N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]acetamide

Número de catálogo B7353833
Peso molecular: 274.32 g/mol
Clave InChI: QAPQJKKSJPVJSF-DGCLKSJQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(furan-2-yl)-N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a highly selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and survival of B cells, a type of white blood cell that is involved in the immune response.

Mecanismo De Acción

The mechanism of action of 2-(furan-2-yl)-N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]acetamide involves the inhibition of BTK, a key enzyme in the B cell receptor signaling pathway. BTK plays a crucial role in the activation and survival of B cells, and its dysregulation has been implicated in the development and progression of various types of cancer. By inhibiting BTK, this compound blocks the activation of downstream signaling pathways and induces apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical models of cancer. It inhibits the proliferation and survival of cancer cells, induces apoptosis, and suppresses the activation of downstream signaling pathways. In addition, this compound has been shown to enhance the activity of other anti-cancer agents, such as chemotherapy and immunotherapy. However, further studies are needed to fully elucidate the biochemical and physiological effects of this compound in humans.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 2-(furan-2-yl)-N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]acetamide is its high selectivity for BTK, which reduces the risk of off-target effects and toxicity. In addition, this compound has been shown to be effective in preclinical models of various types of cancer, making it a promising candidate for clinical development. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action may not be fully understood, and further studies are needed to determine the optimal dose and schedule for administration.

Direcciones Futuras

There are several future directions for the development of 2-(furan-2-yl)-N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]acetamide as an anti-cancer agent. One direction is to explore its potential for combination therapy with other anti-cancer agents, such as chemotherapy and immunotherapy. Another direction is to investigate its efficacy in clinical trials, particularly in patients with relapsed or refractory lymphoma, leukemia, and multiple myeloma. Finally, further studies are needed to fully elucidate the biochemical and physiological effects of this compound in humans, as well as its potential for long-term toxicity and side effects.

Métodos De Síntesis

The synthesis of 2-(furan-2-yl)-N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]acetamide involves a multi-step process that starts with the reaction of furan-2-carboxylic acid with thionyl chloride to form furan-2-yl chloride. This intermediate is then reacted with 1,2-cyclopentanediol to form the corresponding cyclopentyl ether. The resulting compound is then reacted with sodium azide and triphenylphosphine to form the corresponding azide, which is then reduced with palladium on carbon to form the corresponding amine. The final step involves the reaction of the amine with 2-bromo-N-(1R,2R)-2-(hydroxymethyl)cyclopentylacetamide, followed by a copper-catalyzed azide-alkyne cycloaddition reaction, to form the desired product.

Aplicaciones Científicas De Investigación

2-(furan-2-yl)-N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]acetamide has been extensively studied in preclinical models of various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has been shown to be highly effective in inhibiting BTK and suppressing the growth and survival of cancer cells. In addition, this compound has been shown to enhance the activity of other anti-cancer agents, such as chemotherapy and immunotherapy, making it a promising candidate for combination therapy.

Propiedades

IUPAC Name

2-(furan-2-yl)-N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c19-14(9-12-4-2-8-20-12)16-13-5-1-3-11(13)10-18-7-6-15-17-18/h2,4,6-8,11,13H,1,3,5,9-10H2,(H,16,19)/t11-,13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPQJKKSJPVJSF-DGCLKSJQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)NC(=O)CC2=CC=CO2)CN3C=CN=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H](C1)NC(=O)CC2=CC=CO2)CN3C=CN=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.